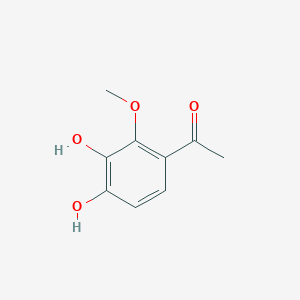
2-(4-Nitrophenyl)morpholin
Übersicht
Beschreibung
“2-(4-Nitrophenyl)morpholine” is a chemical compound with the molecular formula C10H12N2O3 . It is also known by other names such as “4-(4-Nitrophenyl)morpholine” and "Morpholine, 4-(4-nitrophenyl)-" .
Synthesis Analysis
The synthesis of “2-(4-Nitrophenyl)morpholine” involves various chemical reactions. For instance, one method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Another method involves the reaction of 2-bromo-1-fluoro-4-nitrobenzene with morpholine in N,N-dimethylformamide.Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)morpholine” is characterized by a morpholine ring attached to a nitrophenyl group . The average mass of the molecule is 208.214 Da and the monoisotopic mass is 208.084793 Da .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenyl)morpholine” are complex and can involve various intermediates and catalysts. For example, it has been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .Physical and Chemical Properties Analysis
“2-(4-Nitrophenyl)morpholine” is a yellow solid with a molecular weight of 208.219 g/mol . It has a boiling point of 516.8±45.0 °C and a density of 1.397 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Medizinisch-chemischer Vorläufer
2-(4-Nitrophenyl)morpholin: ist ein weit verbreiteter Vorläufer in der medizinischen Chemie. Es ist bei der Synthese von Verbindungen für verschiedene therapeutische Bereiche von entscheidender Bedeutung, darunter:
- Antidiabetika: Es dient als Baustein für Medikamente zur Behandlung von Diabetes .
- Migränemittel: Es trägt zur Entwicklung von Behandlungen zur Linderung von Migräne bei .
- Kinase-Inhibitoren: Diese sind entscheidend für die Krebstherapie und andere Krankheiten, bei denen die Kinaseaktivität dysreguliert ist .
- Reverse-Transkriptase-Inhibitoren: Wichtig für antivirale Therapien, insbesondere bei der HIV-Behandlung .
- Antibiotika: Es hilft bei der Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme .
- Antifungalmittel: Spielt eine Rolle bei der Entwicklung von Behandlungen gegen Pilzinfektionen .
- Antimykobakterielle Mittel: Verwendet bei der Behandlung von Mykobakterieninfektionen wie Tuberkulose .
Katalytisches Reduktionsmittel
In der Umweltchemie wird This compound bei der katalytischen Abbaureaktion von Farbstoffen und Schadstoffen eingesetzt. Modifizierte Nanoröhren mit Gold-Nanopartikeln können Phenothiazin-Farbstoffe effizient abbauen und This compound zu 4-Morpholinoanilin reduzieren, ein saubererer Prozess ohne schädliche Nebenprodukte .
Magnetresonanztomographie (MRT)
Diese Verbindung hat magnetische Eigenschaften, die sie in MRT-Techniken nützlich machen. Ihre Struktur ermöglicht verbesserte Bildgebungsfunktionen und unterstützt genauere Diagnosen .
Röntgenkristallographie
Aufgrund seiner operativen chemischen Formel wird This compound in der Röntgenkristallographie untersucht, die zur Bestimmung der atomaren und molekularen Struktur eines Kristalls beiträgt .
Synthese von Linezolid
Es ist ein wichtiges Zwischenprodukt bei der Synthese von Linezolid, einem wirksamen Arzneimittel gegen grampositive Krankheitserreger. Die kontinuierliche Produktion dieser Verbindung wurde unter Verwendung von Mikrofluidik-Bauelementen für effiziente Herstellungsprozesse untersucht .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUCKOYGKLBSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501010 | |
| Record name | 2-(4-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61192-65-2 | |
| Record name | 2-(4-Nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
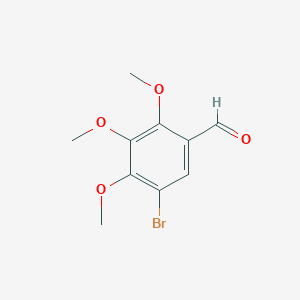
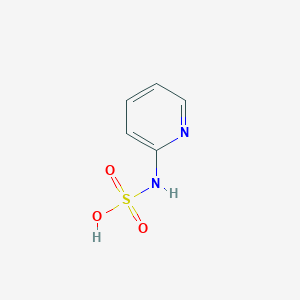
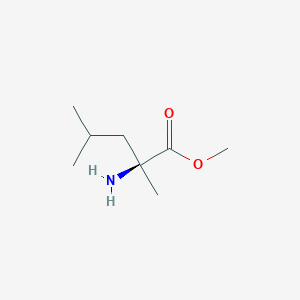
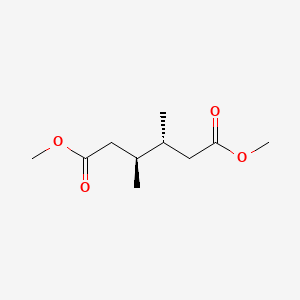


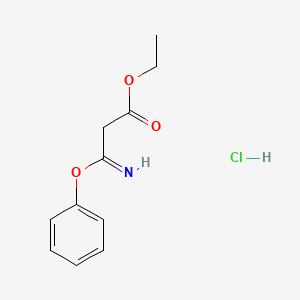
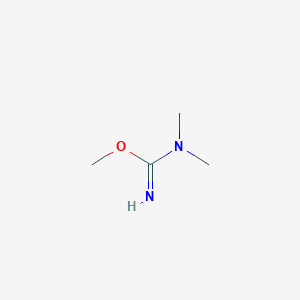

![Phosphine, diphenyl[(tetrahydro-2-furanyl)methyl]-](/img/structure/B1626010.png)
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)
